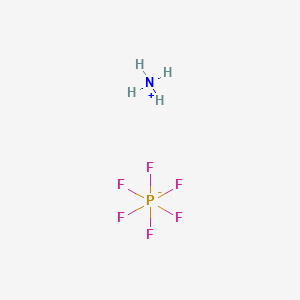![molecular formula C7H3FN4 B126257 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 155601-83-5](/img/structure/B126257.png)
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazolopyridine derivative that possesses a unique chemical structure, making it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile possesses a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is its high potency and selectivity. This compound has been shown to possess potent biological activity at low concentrations, making it suitable for further research and development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile. One area of research is the development of novel analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects and potential therapeutic applications.
In conclusion, 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a promising compound with potential therapeutic applications. Its unique chemical structure and potent biological activity make it an attractive target for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves the reaction of 2-cyano-3-fluoropyridine with hydrazine hydrate in the presence of a catalyst. This reaction yields 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a white solid. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
155601-83-5 |
|---|---|
Nom du produit |
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
Formule moléculaire |
C7H3FN4 |
Poids moléculaire |
162.12 g/mol |
Nom IUPAC |
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3FN4/c8-6-2-1-4-5(3-9)11-12-7(4)10-6/h1-2H,(H,10,11,12) |
Clé InChI |
CHIMJWCBUYESMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=NNC(=C21)C#N)F |
SMILES canonique |
C1=CC(=NC2=NNC(=C21)C#N)F |
Synonymes |
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile,6-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




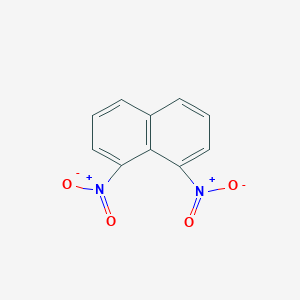
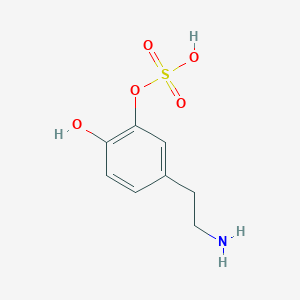

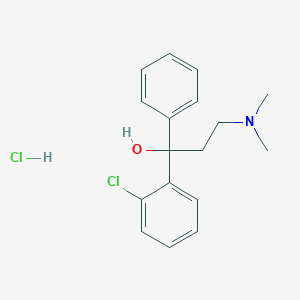

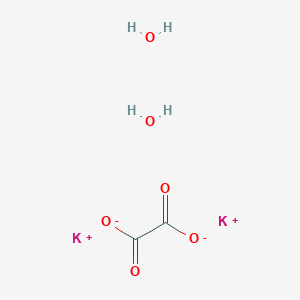
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)

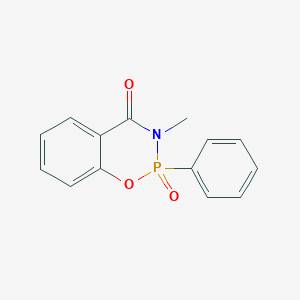

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
